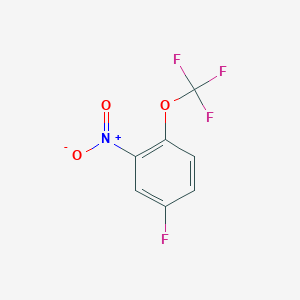

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

Descripción general

Descripción

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F4NO3. It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene typically involves the nitration of 4-fluoro-1-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Fluoro-2-amino-1-(trifluoromethoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized products, though less common.

Aplicaciones Científicas De Investigación

Chemistry

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene serves as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it suitable for creating derivatives with enhanced functionalities.

Biology

Research indicates that this compound may exhibit potential biological activity , particularly in drug design. The electron-withdrawing properties of the nitro group can facilitate interactions with biomolecules, making it a candidate for exploring enzyme inhibition and other biological pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its role in the development of fluorinated pharmaceuticals . The incorporation of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.

Industry

The compound is utilized in the production of specialty chemicals and materials with unique properties, including enhanced thermal stability and solubility characteristics, which are valuable in various industrial applications.

Case Studies

-

Anticancer Activity:

A study demonstrated that structurally similar compounds with trifluoromethyl groups showed significant anticancer activity by inhibiting key enzymes involved in tumor growth. The introduction of trifluoromethoxy groups has been linked to improved efficacy in similar drug candidates. -

Enzyme Inhibition:

Research has shown that compounds containing trifluoromethoxy groups enhance inhibition of enzymes like reverse transcriptase, crucial for developing antiviral drugs. This highlights the potential for this compound in therapeutic applications targeting viral infections.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is primarily influenced by its functional groups. The nitro group is known for its electron-withdrawing properties, which can affect the reactivity of the benzene ring. The trifluoromethoxy group also contributes to the compound’s overall electron density and steric effects. These groups can interact with molecular targets through various pathways, including hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene: Similar structure but different positioning of the nitro and trifluoromethoxy groups.

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene: Contains a trifluoroethyl group instead of a trifluoromethoxy group.

3-Chloro-4-fluoronitrobenzene: Contains a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Actividad Biológica

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene (CAS No. 123572-62-3) is an organic compound notable for its unique structural features, including a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and reactivity.

The molecular formula of this compound is CHFNO. It is characterized by:

- Functional Groups :

- Nitro group (-NO): Known for its electron-withdrawing properties.

- Trifluoromethoxy group (-O-CF): Contributes to the compound's hydrophobic character and influences its biological interactions.

These groups significantly affect the compound's reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction to form an amino group, which may participate in hydrogen bonding with proteins or nucleic acids. Additionally, the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This is particularly evident in drug design, where such modifications can lead to increased potency and selectivity against specific biological targets.

Case Studies

- Anticancer Activity : A study demonstrated that structurally similar compounds with trifluoromethyl groups showed significant anticancer activity by inhibiting key enzymes involved in tumor growth. The introduction of trifluoromethoxy groups has been linked to improved efficacy in similar drug candidates .

- Enzyme Inhibition : The presence of the trifluoromethoxy group in related compounds has been shown to enhance inhibition of enzymes like reverse transcriptase, which is crucial in the development of antiviral drugs .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticancer activity | Nitro reduction to amino group; lipophilicity |

| 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene | Moderate enzyme inhibition | Similar structural features enhancing binding |

| 3-Chloro-4-fluoronitrobenzene | Lower potency than fluorinated analogs | Reduced electron-withdrawing effect |

Synthesis and Reactions

The synthesis of this compound generally involves nitration processes using concentrated nitric acid and sulfuric acid under controlled conditions. The compound can undergo various reactions, including:

- Reduction : Nitro group can be reduced to an amino group using palladium on carbon.

- Substitution : The fluorine atom can be substituted by nucleophiles.

These reactions are critical for modifying the compound to enhance its biological properties or develop new derivatives for further study .

Propiedades

IUPAC Name |

4-fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGISCPIWSHGJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560292 | |

| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123572-62-3 | |

| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.